molecular formula C9H9N3O B1520481 2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1240527-14-3

2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1520481
CAS No.: 1240527-14-3
M. Wt: 175.19 g/mol
InChI Key: QZENZOKMVUQPGC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound characterized by its unique structure, which includes a pyridine ring fused to a pyrimidinone ring, and an aminomethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:

  • Formation of the Pyridine Ring: The pyridine ring can be synthesized through the condensation of an appropriate β-ketoester with an amine in the presence of a dehydrating agent.

  • Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an amine reacts with a suitable halide precursor.

  • Fusion with Pyrimidinone Ring: The pyrimidinone ring is formed through cyclization reactions involving the pyridine ring and a suitable diketone or β-diketone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrimidinone rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as nitro compounds or carboxylic acids.

  • Reduction Products: Reduced forms, such as amines or alcohols.

  • Substitution Products: Derivatives with different functional groups, such as alkylated or acylated derivatives.

Scientific Research Applications

2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyridine: Similar structure but lacks the pyrimidinone ring.

  • 4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzene ring.

  • Eschenmoser's salt: A reagent used in the alkylation of amines.

Uniqueness: 2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its fused ring structure, which provides distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this versatile compound.

Properties

IUPAC Name

2-(aminomethyl)pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZENZOKMVUQPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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